molecular formula C20H23BrN2O3S B4917966 1-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide

1-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide

Cat. No.: B4917966
M. Wt: 451.4 g/mol
InChI Key: PPLNTUPTAUJPET-UHFFFAOYSA-N
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Description

1-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and bromophenyl and ethylphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-bromobenzenesulfonyl chloride with piperidine to form 1-[(4-bromophenyl)sulfonyl]piperidine . This intermediate is then reacted with 4-ethylphenylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, leading to the formation of different oxidation states.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the sulfonyl group.

Scientific Research Applications

1-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both bromophenyl and ethylphenyl groups, along with the piperidine ring, makes it a versatile compound for various research purposes.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-N-(4-ethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3S/c1-2-15-3-7-18(8-4-15)22-20(24)16-11-13-23(14-12-16)27(25,26)19-9-5-17(21)6-10-19/h3-10,16H,2,11-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLNTUPTAUJPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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